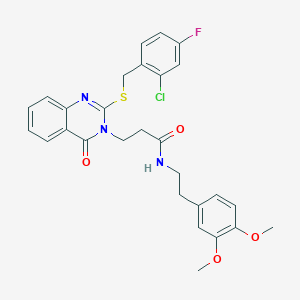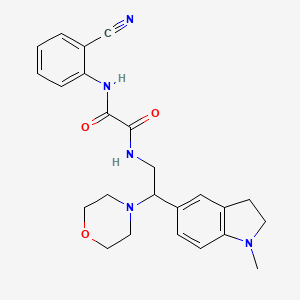![molecular formula C19H21N3O3S B3014719 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1798488-53-5](/img/structure/B3014719.png)
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely studied for its anti-inflammatory properties. It was first synthesized by researchers at Bayer AG in 2001 and has since been used in numerous scientific studies to investigate its mechanism of action and potential therapeutic applications.
Scientific Research Applications
COX-2 Inhibition for Anti-inflammatory Applications
A significant area of research has been the synthesis and biological evaluation of sulfonamide-containing 1,5-diarylpyrazole derivatives for their ability to block cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. This work has led to the identification of potent and selective inhibitors of COX-2, such as celecoxib, which is now used for the treatment of rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Carbonic Anhydrase Inhibition
Research has also focused on the inhibition potency of sulfonamide derivatives against human carbonic anhydrase isoenzymes, demonstrating potential for the treatment of conditions like glaucoma, epilepsy, and certain types of tumors. These studies found sulfonamide derivatives to be effective inhibitors, providing a basis for developing new therapeutic agents (Ozmen Ozgun et al., 2019).
Anticancer Activities
Further, the synthesis of sulfonamide derivatives has been evaluated for their cytotoxicity against tumor cell lines, indicating potential applications in cancer therapy. Some derivatives have shown promising results, suggesting that modifications of the sulfonamide structure could lead to effective anticancer agents (Duan et al., 2016).
Antibacterial Activities
Moreover, novel heterocyclic compounds containing the sulfonamido moiety have been synthesized with the aim of discovering new antibacterial agents. These compounds have been tested for their antibacterial activity, with some showing high activities, underscoring the potential of sulfonamide derivatives in addressing bacterial infections (Azab et al., 2013).
properties
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-19(23,14-21-26(24,25)18-12-20-22(2)13-18)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-13,21,23H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHBTOPGJSIDGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CN(N=C1)C)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Cyclopropyl-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3014640.png)
![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone](/img/structure/B3014642.png)
![Methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-3-carboxylate](/img/structure/B3014645.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(11-ethyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide](/img/structure/B3014647.png)
![5-Amino-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide](/img/structure/B3014648.png)
![4H-thieno[3,2-b]pyrrol-5-ylmethanol](/img/structure/B3014650.png)

![6-Tert-butyl-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3014653.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3014655.png)


![N-[1-(5-Cyanopyridin-2-yl)piperidin-4-yl]-N-(2,2-dimethylpropyl)prop-2-enamide](/img/structure/B3014658.png)